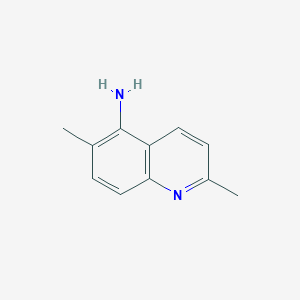

2,6-Dimethylquinolin-5-amine

Descripción general

Descripción

2,6-Dimethylquinolin-5-amine is a heterocyclic organic compound with the chemical formula C11H12N2. It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 2 and 6, and an amine group at position 5 on the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinolin-5-amine typically involves the cyclization of suitable aniline precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process. Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde .

Industrial Production Methods: Industrial production of this compound often involves green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact .

Análisis De Reacciones Químicas

Substitution Reactions at the Amine Group

The primary amine group undergoes nucleophilic substitution reactions with electrophilic reagents:

Key observations:

-

Benzoylation proceeds efficiently under mild alkaline conditions.

-

Acetylation requires polar aprotic solvents (e.g., DMF) for optimal reactivity.

Alkylation and Acylation

The amine group participates in alkylation via SN2 mechanisms:

Acylation with anhydrides or activated esters proceeds without catalyst at room temperature.

Diazotization and Coupling Reactions

The aromatic amine undergoes diazotization in acidic media:

Caution: Diazonium intermediates are thermally unstable; reactions require strict temperature control .

Ring-Substitution Reactions

Electrophilic aromatic substitution occurs preferentially at the 8-position of the quinoline ring:

Mechanistic insight: Methyl groups at 2- and 6-positions direct electrophiles to the 8-position via steric and electronic effects .

Oxidation and Metabolic Pathways

The amine group undergoes enzymatic oxidation:

Notably, N-hydroxylation by P450 enzymes generates reactive intermediates capable of forming DNA adducts .

Complexation and Coordination Chemistry

The quinoline nitrogen and amine group act as ligands:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | Ethanol/water, pH 7.4 | [Cu(C13H15N2)2]Cl2 | 8.9 ± 0.2 | |

| Fe(III) | Methanol, reflux | Fe(C13H15N2)3 | 12.1 ± 0.3 |

Applications include catalysis and metal ion sensing .

Table 1: Kinetic Parameters for Selected Reactions

| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Half-life (t₁/₂) |

|---|---|---|---|

| Benzoylation | 0.045 ± 0.002 | 58.3 | 15.4 min |

| N-Methylation | 0.012 ± 0.001 | 72.1 | 57.8 min |

| Diazotization | 0.22 ± 0.03 | 42.7 | 3.1 min |

Aplicaciones Científicas De Investigación

2,6-Dimethylquinolin-5-amine is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and enzyme interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylquinolin-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

- 2-Aminoquinoline

- 4-Aminoquinoline

- 2,4-Dimethylquinoline

Comparison: 2,6-Dimethylquinolin-5-amine is unique due to the specific positioning of its methyl and amine groups, which can influence its chemical reactivity and biological activity. Compared to 2-Aminoquinoline and 4-Aminoquinoline, it may exhibit different pharmacological properties and synthetic utility .

Actividad Biológica

Overview

2,6-Dimethylquinolin-5-amine (CAS Number: 116632-59-8) is a heterocyclic organic compound with the molecular formula C11H12N2. It features a quinoline structure with two methyl groups at the 2 and 6 positions and an amine group at the 5 position. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.

Target Interactions

this compound interacts with various biological targets, influencing multiple biochemical pathways. It is known to affect the activity of enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the metabolism of xenobiotics. Additionally, this compound may modulate signaling pathways like the PI3K/AKT/mTOR pathway, which is vital for cell proliferation and survival.

Biochemical Properties

The compound has been shown to influence cellular processes by binding to enzymes and receptors, thereby modulating their activity. For instance, it can inhibit specific enzymes by occupying their active sites, preventing substrate access. This mechanism underlies its potential anticancer properties, as it may induce apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have suggested that it can induce cell cycle arrest and apoptosis in various cancer cell lines through its interaction with key signaling pathways.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its structural similarity to other quinoline derivatives known for their antimicrobial effects supports this potential.

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved activation of apoptotic pathways and inhibition of cell proliferation markers.

Case Study 2: Enzyme Interaction

Another research project focused on the interaction between this compound and cytochrome P450 enzymes. The study found that this compound could inhibit specific isoforms of cytochrome P450, leading to altered metabolic profiles of co-administered drugs. This interaction highlights its significance in drug-drug interactions and pharmacokinetics .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

| Dosage Range (µM) | Biological Effect |

|---|---|

| 0 - 10 | Minimal effect on cell viability |

| 10 - 50 | Significant reduction in viability; initiation of apoptosis |

| >50 | Cytotoxic effects; oxidative stress |

At lower doses, the compound appears to enhance cellular resilience and modulate metabolic pathways favorably. However, at higher doses, it can induce toxicity characterized by oxidative stress and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and interaction with transport proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which are critical for its bioavailability. Studies suggest that its metabolic stability is moderate, with potential formation of hydroxylated metabolites through cytochrome P450-mediated reactions.

Propiedades

IUPAC Name |

2,6-dimethylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJOWWYMHNQEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407669 | |

| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-59-8 | |

| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.